molecular formula C8H15N B1397876 Spiro[2.5]octan-5-amine CAS No. 1228531-38-1

Spiro[2.5]octan-5-amine

Cat. No.: B1397876
CAS No.: 1228531-38-1
M. Wt: 125.21 g/mol
InChI Key: YCSRHTRDWSXDFA-UHFFFAOYSA-N
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Description

Spiro[25]octan-5-amine is a spirocyclic compound characterized by a unique structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octan-5-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of cyclopropane derivatives with amines under specific conditions to form the spirocyclic amine. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield spirocyclic oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Spiro[2.5]octan-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[2.5]octan-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane derivatives: These compounds share a similar spirocyclic structure but differ in functional groups attached to the spiro center.

    Spiro[4.5]decane derivatives: These compounds have a larger spirocyclic structure and different chemical properties.

Uniqueness

Spiro[2.5]octan-5-amine is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

spiro[2.5]octan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSRHTRDWSXDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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